2-Cyano-5-iodobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of heterocyclic compounds using iodine(V) reagents, such as o-iodoxybenzoic acid (IBX), is described in the context of cyclization reactions with unsaturated N-aryl amides. This suggests that similar iodine(V) reagents could potentially be used in the synthesis of 2-cyano-5-iodobenzoic acid or related compounds . Additionally, the use of continuous flow-flash chemistry for the synthesis of 5-cyano-2-formylbenzoic acid indicates that advanced synthetic techniques could be applicable for the efficient production of cyano-substituted benzoic acids .
Molecular Structure Analysis
The molecular structure of a complex involving 2,5-diiodobenzoic acid and cycloheptaamylose was determined using X-ray crystallography, which implies that similar structural determination methods could be used to elucidate the structure of 2-cyano-5-iodobenzoic acid . Furthermore, the crystal structures of iodinated isobenzofuranones and isochromenones, derived from 2-alkynylbenzoic acids, were confirmed by X-ray diffraction analysis, indicating the importance of such techniques in understanding the molecular structure of iodinated aromatic compounds .
Chemical Reactions Analysis
The papers describe various chemical reactions involving iodobenzoic acid derivatives. For instance, iodolactonization of 2-alkynylbenzoic acids in ionic liquids with molecular iodine as the iodine source shows the potential for iodine-mediated cyclization reactions . The oxidation of alcohols to various carbonyl compounds using 2-iodoxybenzenesulfonic acid as a catalyst demonstrates the reactivity of iodine(V) reagents in selective oxidation reactions . These reactions could be relevant to the chemical behavior of 2-cyano-5-iodobenzoic acid in various synthetic contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyano and iodobenzoic acid derivatives can be inferred from the interactions and behaviors described in the papers. For example, the polymorphism and hydration states of 3,5-dichloro-4-cyanobenzoic acid highlight the significance of intermolecular interactions, such as hydrogen bonding and halogen bonding, in determining the solid-state properties of such compounds . The reactivity of 2-nitro-5-thiocyanatobenzoic acid with thiol groups, leading to the formation of S-cyano derivatives, suggests that the cyano group in benzoic acid derivatives can participate in nucleophilic substitution reactions .
Scientific Research Applications
Protein Modification
2-Nitro-5-thiocyanatobenzoic acid, a related compound, has been studied for its ability to convert thiol groups in proteins into S-cyano derivatives, contributing to protein modification research (Price, 1976).
Synthesis of Complex Compounds
Palladium(II) catalyzed reactions with amides of 2-iodobenzoic acid, which is structurally similar to 2-cyano-5-iodobenzoic acid, have been shown to yield tetrasubstituted carbon centers and complex spiro and bridged-ring compounds, indicating its utility in organic synthesis (Grigg, Sridharan, Stevenson, & Worakun, 1986).
Starting Material for Heterocyclic Compounds
2-Cyano-5-iodobenzoic acid and related compounds have been used as starting materials for synthesizing various heterocyclic compounds, including furo[2,3-d]pyrimidines, demonstrating its role in the development of novel organic molecules (Nalbandyan, Mkrtchyan, Akopyan, & Vartanyan, 1990).
Analytical Chemistry
In the field of analytical chemistry, iodobenzoic acids, similar to 2-cyano-5-iodobenzoic acid, have been used for studying the thermodynamic properties of molecules and their behavior under different conditions, which is crucial for understanding chemical reactions and properties (Tan & Sabbah, 1994).
Catalytic Reactions
2-Cyano-5-iodobenzoic acid and its analogs serve as reagents in various catalytic reactions. For instance, 2-iodoxybenzoic acid has been used in oxidation reactions, showcasing the catalytic potential of such compounds (Thottumkara, Bowsher, & Vinod, 2005).
Nanomaterial Synthesis
Research into iodine-containing nano-dispersed composites involves iodobenzoic acids, highlighting the role of2-cyano-5-iodobenzoic acid in the development of advanced materials with potential biomedical applications (Mamtsev et al., 2016).
Antitumor Research
Derivatives of compounds related to 2-cyano-5-iodobenzoic acid have been synthesized and evaluated for antitumor activities. These studies contribute to the development of new anticancer drugs and therapeutic approaches (Shams, Mohareb, Helal, & Mahmoud, 2010).
Iodine Functionalization
Compounds structurally similar to 2-cyano-5-iodobenzoic acid, such as m-iodosylbenzoic acid, have been used for the iodo-functionalization of alkenes and alkynes. This demonstrates the utility of these compounds in creating functionally diverse chemical structures (Yusubov, Yusubova, Kirschning, Park, & Chi, 2008).
Safety And Hazards
The safety information for 2-Cyano-5-iodobenzoic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-cyano-5-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURKJLQOEBNLCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608938 | |
Record name | 2-Cyano-5-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-iodobenzoic acid | |
CAS RN |
185050-32-2 | |
Record name | 2-Cyano-5-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.